molecular formula C12H11BN2 B1204978 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-2-phenyl- CAS No. 2479-64-3

1H-1,3,2-Benzodiazaborole, 2,3-dihydro-2-phenyl-

Cat. No.: B1204978
CAS No.: 2479-64-3
M. Wt: 194.04 g/mol
InChI Key: BPFCMNQMCJTFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,3,2-Benzodiazaborole, 2,3-dihydro-2-phenyl-, also known as 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-2-phenyl-, is a useful research compound. Its molecular formula is C12H11BN2 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-2-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54021. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2479-64-3

Molecular Formula

C12H11BN2

Molecular Weight

194.04 g/mol

IUPAC Name

2-phenyl-1,3-dihydro-1,3,2-benzodiazaborole

InChI

InChI=1S/C12H11BN2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,14-15H

InChI Key

BPFCMNQMCJTFBC-UHFFFAOYSA-N

SMILES

B1(NC2=CC=CC=C2N1)C3=CC=CC=C3

Canonical SMILES

B1(NC2=CC=CC=C2N1)C3=CC=CC=C3

2479-64-3

Pictograms

Irritant

Synonyms

1,3,2-benzodiazaborole

Origin of Product

United States

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